molecular formula C8H3ClF6 B1454336 4-Chloro-1,2-bis-(trifluoromethyl)benzene CAS No. 320-30-9

4-Chloro-1,2-bis-(trifluoromethyl)benzene

Cat. No.: B1454336
CAS No.: 320-30-9
M. Wt: 248.55 g/mol
InChI Key: PWDDGDIIBURINF-UHFFFAOYSA-N
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Description

4-Chloro-1,2-bis-(trifluoromethyl)benzene , also known as 4-Chlorobenzotrifluoride , is an organic compound with the chemical formula C₇H₄ClF₃ . It is a colorless liquid with a molecular weight of 180.55 g/mol . The compound is sometimes referred to as 1-Chloro-4-(trifluoromethyl)benzene or 4-Chloro-α,α,α-trifluorotoluene .


Synthesis Analysis

The synthesis of 4-Chlorobenzotrifluoride involves various methods, including Buchwald–Hartwig coupling reactions . For instance, it can be synthesized by coupling 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with suitable aromatic compounds in the presence of appropriate catalysts .


Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 136-138°C .
  • Melting Point : Around -36°C .
  • Density : 1.353 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.446 (lit.) .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

A study by Yu Xin-hai (2010) explored the synthesis of novel fluorine-containing polyetherimide using a compound related to 4-Chloro-1,2-bis-(trifluoromethyl)benzene. This research contributes to the development of new materials with potentially unique properties, suitable for various applications in materials science.

Catalytic and Polymerization Processes

Research by T. Dittmer, S. Pask, O. Nuyken (1992) discussed the interaction of a compound similar to this compound with BCl3 in CH2Cl2. This study contributes to understanding the catalytic processes in polymerization, essential for creating new polymeric materials.

Fluorescence and Quantum Yield Studies

H. Mochizuki (2017) researched the fluorescence properties of trifluoromethyl-substituted bis-styrylbenzenes, closely related to this compound. The study Mochizuki (2017) examined the impact of trifluoromethyl group positioning on the characteristics of these compounds, providing insights into the design of materials with specific optical properties.

Advancements in Synthetic Chemistry

Andreas Lorbach and colleagues (2010) presented an improved synthesis method for 1,2-Bis(trimethylsilyl)benzenes, using a process related to the synthesis of compounds like this compound. This research enhances the efficiency of synthesizing key materials in organic chemistry.

Electrophilic Aromatic Substitution Studies

The study by A. M. Sipyagin et al. (2004) explored new derivatives of chloro-nitrobenzenes, closely related to this compound. This research is significant in understanding electrophilic aromatic substitution reactions, a fundamental concept in organic chemistry.

Inorganic Chemistry and Catalysis

Research by Kenji Kobayashi et al. (2000) involved a reaction that is conceptually similar to the chemistry of this compound. Their work contributes to the understanding of inorganic chemistry and catalysis mechanisms.

Oxidation Processes in Organic Chemistry

The study by G. ten Brink et al. (2001) discusses the use of diselenides in Baeyer-Villiger oxidation reactions, relevant to the chemical behavior of this compound. This research is significant in expanding the methodologies for oxidation reactions in organic chemistry.

Safety and Hazards

  • Precautions : Handle with care, use appropriate personal protective equipment (dust mask, eyeshields, gloves), and store safely .

Biochemical Analysis

Biochemical Properties

4-Chloro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyridazinone compounds, which are known to inhibit D-amino acid oxidase (DAAO) enzymes . The interaction between this compound and DAAO enzymes is crucial for treating certain diseases, as DAAO inhibitors have therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to DAAO enzymes and inhibit their activity is a key aspect of its molecular mechanism . This inhibition results in the modulation of metabolic pathways and has therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies on Sprague-Dawley rats have shown that varying doses of this compound can result in different levels of enzyme inhibition and metabolic changes . High doses may cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with DAAO enzymes is a key aspect of its metabolic pathway . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its biological activity. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

4-chloro-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDDGDIIBURINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277539
Record name 4-Chloro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-30-9
Record name 4-Chloro-1,2-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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